molecular formula C9H13ClN2 B12968138 (R)-2-(Pyrrolidin-3-yl)pyridine hydrochloride

(R)-2-(Pyrrolidin-3-yl)pyridine hydrochloride

Cat. No.: B12968138
M. Wt: 184.66 g/mol
InChI Key: BRGMUTQBWJJNDS-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(Pyrrolidin-3-yl)pyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyrrolidine ring attached to the pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Pyrrolidin-3-yl)pyridine hydrochloride typically involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides concise access to pharmacologically active compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper.

Industrial Production Methods

In industrial settings, the production of ®-2-(Pyrrolidin-3-yl)pyridine hydrochloride may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-(Pyrrolidin-3-yl)pyridine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce pyrrolidine derivatives.

Scientific Research Applications

®-2-(Pyrrolidin-3-yl)pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(Pyrrolidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(Pyrrolidin-3-yl)pyridine hydrochloride is unique due to its specific structural configuration and the presence of both pyridine and pyrrolidine rings. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

2-[(3R)-pyrrolidin-3-yl]pyridine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c1-2-5-11-9(3-1)8-4-6-10-7-8;/h1-3,5,8,10H,4,6-7H2;1H/t8-;/m1./s1

InChI Key

BRGMUTQBWJJNDS-DDWIOCJRSA-N

Isomeric SMILES

C1CNC[C@@H]1C2=CC=CC=N2.Cl

Canonical SMILES

C1CNCC1C2=CC=CC=N2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.